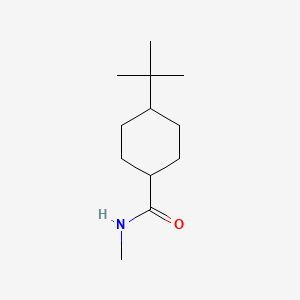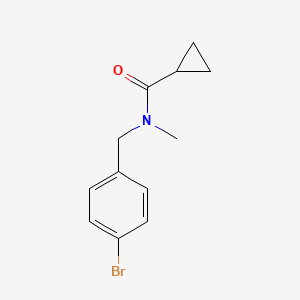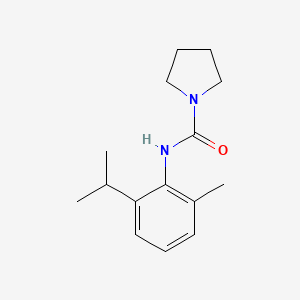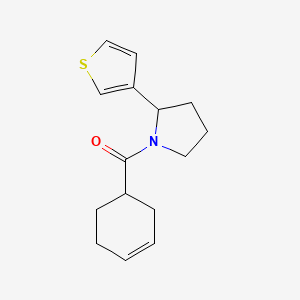
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea, also known as CPI-360, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. CPI-360 belongs to the class of urea-based inhibitors and has been shown to have promising results in pre-clinical studies.
Wirkmechanismus
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea inhibits the activity of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the regulation of gene expression. By inhibiting BRD4, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can modulate the expression of specific genes that are involved in various diseases. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to have a high affinity for BRD4, making it an effective inhibitor.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to have several biochemical and physiological effects. In cancer cells, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can induce cell cycle arrest and apoptosis, leading to cell death. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can inhibit the expression of genes involved in cancer cell proliferation and survival. In models of inflammation, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has also been shown to modulate the activity of immune cells, leading to a decrease in autoimmune responses.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has several advantages as a research tool. It has a high affinity for BRD4, making it an effective inhibitor. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea is also relatively easy to synthesize, allowing for large-scale production. However, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea research. One potential application is in cancer therapy. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has shown promising results in pre-clinical studies, and further research is needed to determine its efficacy in clinical trials. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea could be investigated for its potential use in treating other diseases, such as inflammation and autoimmune disorders. Further research is also needed to optimize the synthesis of 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea and to develop more potent and selective inhibitors of BRD4.
Conclusion:
In conclusion, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea is a small molecule inhibitor that has shown promising results in pre-clinical studies for various diseases. Its mechanism of action involves the inhibition of BRD4, a transcriptional regulator that plays a crucial role in the regulation of gene expression. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has several biochemical and physiological effects and has advantages as a research tool. However, further research is needed to determine its safety and efficacy in humans and to optimize its synthesis.
Synthesemethoden
The synthesis of 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea involves several steps. The starting material for the synthesis is 2-methyl-6-propan-2-ylphenol, which is reacted with cyclopropyl isocyanate to form the corresponding urea derivative. The final product is obtained after purification and characterization. The synthesis of 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has shown promising results in pre-clinical studies for various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has also been investigated for its potential use in treating autoimmune disorders, such as multiple sclerosis.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-9(2)12-6-4-5-10(3)13(12)16-14(17)15-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESAUDDMCNSNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)


![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)


